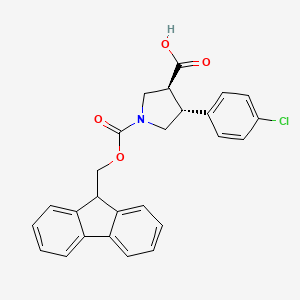
(3S,4R)-4-(4-Chlorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3S,4R)-4-(4-Chlorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C26H22ClNO4 and its molecular weight is 447.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(3S,4R)-4-(4-Chlorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 4-chlorophenyl group and a fluorenylmethoxycarbonyl moiety. Its chemical structure can be represented as:
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity against various cancer cell lines. The compound has been shown to induce cytotoxic effects in A549 human lung adenocarcinoma cells, with studies reporting a reduction in cell viability by approximately 63.4% at specific concentrations (p < 0.05) .
Table 1: Anticancer Activity Against A549 Cells
| Compound Concentration | Cell Viability (%) | Statistical Significance |
|---|---|---|
| Control | 100 | - |
| 100 µM | 63.4 | p < 0.05 |
| 50 µM | 76.6 | p < 0.024 |
Anti-inflammatory Effects
The compound also interacts with cyclooxygenase enzymes, particularly COX-2, which plays a crucial role in inflammatory processes. In laboratory settings, it has demonstrated anti-inflammatory properties by inhibiting COX-2 activity, thereby reducing the production of pro-inflammatory mediators .
The biological effects of this compound are mediated through several mechanisms:
- Enzyme Interaction : The compound binds to the active site of COX-2, inhibiting its enzymatic activity.
- Cell Signaling Modulation : It influences pathways such as NF-κB, which is critical for immune responses.
- Metabolic Pathway Involvement : The compound interacts with cytochrome P450 enzymes, affecting drug metabolism and clearance .
Study on Anticancer Activity
In a comparative study involving various derivatives of pyrrolidine-3-carboxylic acids, it was found that modifications to the phenyl ring significantly altered anticancer efficacy. The presence of halogen substituents enhanced the cytotoxicity profile against A549 cells .
Table 2: Comparison of Pyrrolidine Derivatives
| Compound | Viability (%) at 100 µM | Notes |
|---|---|---|
| (3S,4R)-Chlorophenyl | 63.4 | Significant anticancer activity |
| (3S,4R)-Bromophenyl | 70.5 | Moderate activity |
| (3S,4R)-Fluorophenyl | 59.5 | Enhanced activity observed |
Properties
CAS No. |
2127056-95-3 |
|---|---|
Molecular Formula |
C26H22ClNO4 |
Molecular Weight |
447.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C26H22ClNO4/c27-17-11-9-16(10-12-17)22-13-28(14-23(22)25(29)30)26(31)32-15-24-20-7-3-1-5-18(20)19-6-2-4-8-21(19)24/h1-12,22-24H,13-15H2,(H,29,30) |
InChI Key |
ZIPYEAFCQQVOGF-UHFFFAOYSA-N |
SMILES |
C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















